![molecular formula C10H9BrCl2O2 B1590144 Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate CAS No. 41204-08-4](/img/structure/B1590144.png)
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate
Overview
Description
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a research chemical with the molecular formula C10H9BrCl2O2 and a molecular weight of 311.99 . It is also known as 2-bromo-2-(3,4-dichlorophenyl)acetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate includes a bromine atom and two chlorine atoms attached to the phenyl group, and an ethyl ester group . The InChI key for this compound is YFJFMJXQSOSNLE-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, bromoacetates like Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has a boiling point of 331.6 ℃ at 760 mmHg and a density of 1.587 g/cm^3 . Its LogP value, which indicates its solubility in water and octanol, is 3.99250 .Scientific Research Applications
Comprehensive Analysis of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate Applications
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Synthesis of Bioactive Molecules: This compound serves as a precursor in the synthesis of various bioactive molecules. It is particularly useful in constructing complex molecular frameworks found in pharmaceuticals. For instance, it can be used to synthesize molecules with potential anticancer properties .
Development of Agrochemicals: Researchers utilize Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate in the development of new agrochemicals. Its derivatives may act as intermediates in creating compounds that protect crops from pests and diseases .
Material Science: In material science, this compound is employed in the creation of novel polymers. Its unique structure allows for the introduction of dichlorophenyl groups into polymer chains, which can enhance the material’s thermal stability and mechanical properties .
Organic Synthesis Methodology: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is used in organic synthesis methodologies. It is involved in various reactions, such as cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry .
Medicinal Chemistry Research: In medicinal chemistry, this compound is a key intermediate in the design of new drugs. It can be transformed into a wide range of pharmacologically active compounds, aiding in the discovery of new therapeutic agents .
Analytical Chemistry: Due to its distinct chemical properties, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is used as a standard in analytical chemistry for calibrating instruments and validating methods that measure the presence of similar compounds .
Environmental Chemistry: This compound’s derivatives are studied for their environmental impact. They can serve as models to understand the behavior of chlorinated organic compounds in the environment and their potential effects on ecosystems .
Chemical Education: Lastly, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is utilized in chemical education as a teaching tool to demonstrate various chemical reactions and synthetic strategies to students, fostering a practical understanding of organic chemistry .
properties
IUPAC Name |
ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFMJXQSOSNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507901 | |
Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
CAS RN |
41204-08-4 | |
Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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